

Physical and chemical properties of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B1297405

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a variety of complex nitrogen-containing molecules, including pharmaceutical agents. Its piperidine core, substituted with a benzyl group at the nitrogen and featuring a β -keto ester functionality, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate**, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in synthetic chemistry.

Chemical and Physical Properties

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is typically a white to yellow or reddish-brown liquid or powder, depending on its purity.^{[1][2]} The hydrochloride salt is a solid that decomposes upon melting at approximately 165 °C. The compound's key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	ethyl 1-benzyl-3-oxopiperidine-4-carboxylate	[3]
CAS Number	39514-19-7	[4]
Molecular Formula	C ₁₅ H ₁₉ NO ₃	[4]
Molecular Weight	261.32 g/mol	[3]
Appearance	White to yellow or reddish-brown liquid/powder	[1][2]
Boiling Point	368.6 ± 42.0 °C (Predicted)	[4]
Density	1.154 g/cm ³ (Predicted)	[4]
Refractive Index	1.544 (Predicted)	[4]
Flash Point	176.7 °C	[5]
InChIKey	ROSZJQBQGFBFSW-UHFFFAOYSA-N	[3]
SMILES	<chem>CCOC(=O)C1C(=O)CCN(CC2=CC=CC=C2)C1</chem>	[3]

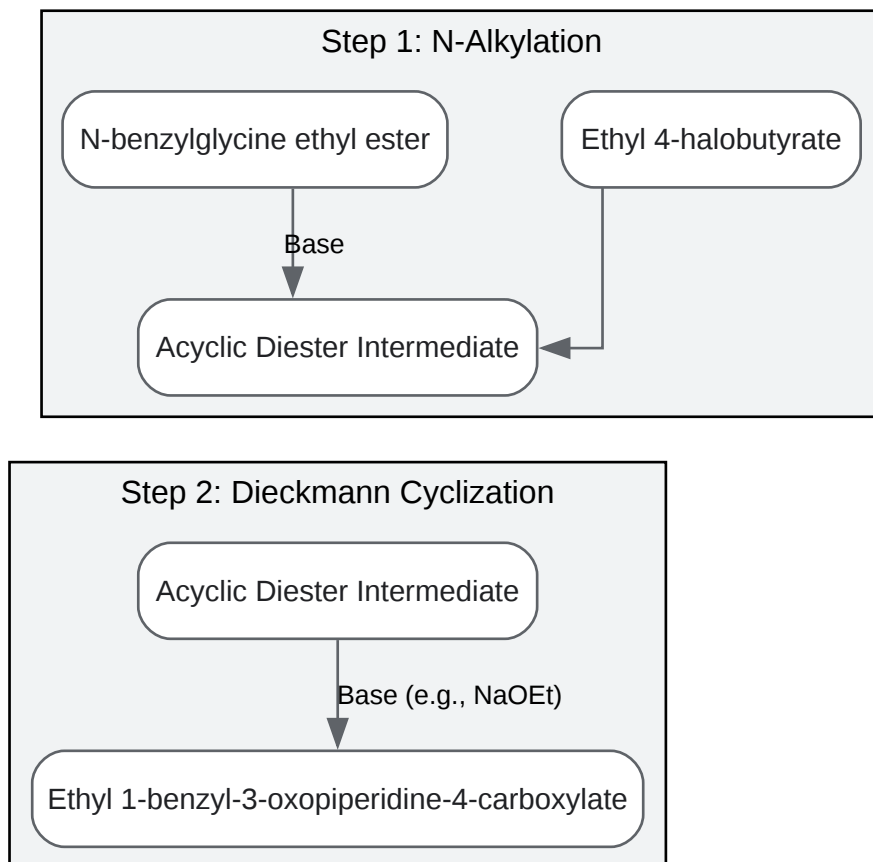
Synthesis and Purification

The most common synthetic route to **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** is through the Dieckmann cyclization of a diester precursor. This intramolecular condensation reaction is a powerful method for forming five- and six-membered rings.[2][6]

General Synthesis Workflow

The synthesis typically involves a two-step process starting from N-benzylglycine ethyl ester. This is first reacted with a four-carbon building block, such as a 4-halobutyrate, to form the acyclic diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation to yield the target piperidine ring system.

General Synthesis Workflow



[Click to download full resolution via product page](#)

A flowchart illustrating the two-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Hydrochloride Salt Synthesis)

This protocol is adapted from established procedures for the synthesis of the hydrochloride salt and can be modified to yield the free base.[2]

Materials:

- N-benzylglycine ethyl ester

- Ethyl 4-bromobutyrate
- Sodium carbonate
- Sodium ethoxide
- Tetrahydrofuran (THF), anhydrous
- Toluene, anhydrous
- Hydrochloric acid (for hydrochloride salt formation, if desired)
- Sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Step 1: Synthesis of Diethyl 2-(benzyl(2-(ethoxycarbonyl)ethyl)amino)acetate (Acyclic Diester Intermediate)

- To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran, add ethyl 4-bromobutyrate (1.0-1.2 equivalents) and sodium carbonate (1.5-2.0 equivalents).
- Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude acyclic diester intermediate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Dieckmann Cyclization to **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate**

- Prepare a solution of sodium ethoxide in anhydrous toluene by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol, followed by removal of excess ethanol and replacement with toluene.
- To the sodium ethoxide suspension in toluene at reflux, add a solution of the acyclic diester intermediate (1 equivalent) in anhydrous toluene dropwise over 1-2 hours.
- After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

The structure of **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned experimental data from a single primary literature source is not readily available, typical chemical shifts for similar piperidine derivatives suggest the following expected resonances.

- ^1H NMR:
 - δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

- δ 4.10-4.30 ppm (q, 2H): Methylene protons of the ethyl ester group.
- δ 3.50-3.70 ppm (s, 2H): Methylene protons of the benzyl group.
- δ 2.50-3.50 ppm (m): Protons on the piperidine ring.
- δ 1.20-1.35 ppm (t, 3H): Methyl protons of the ethyl ester group.
- ^{13}C NMR:
 - δ ~205 ppm: Carbonyl carbon of the ketone.
 - δ ~170 ppm: Carbonyl carbon of the ester.
 - δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.
 - δ ~129, 128, 127 ppm: Aromatic carbons of the benzyl group.
 - δ ~60-65 ppm: Methylene carbon of the ethyl ester and benzylic methylene carbon.
 - δ ~40-60 ppm: Carbons of the piperidine ring.
 - δ ~14 ppm: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** is expected to show characteristic absorption bands for the functional groups present.

- $\sim 1740\text{ cm}^{-1}$: C=O stretching of the ester.
- $\sim 1715\text{ cm}^{-1}$: C=O stretching of the ketone.
- $\sim 1600, 1495, 1450\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
- $\sim 1180\text{ cm}^{-1}$: C-O stretching of the ester.
- $\sim 740, 700\text{ cm}^{-1}$: C-H out-of-plane bending of the monosubstituted benzene ring.

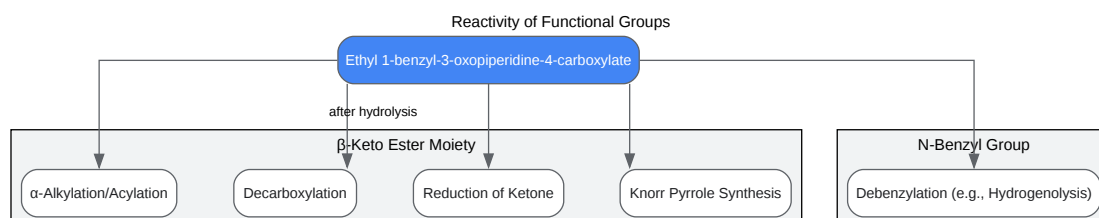
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak $[M]^+$ at $m/z = 261$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $m/z = 216$), the ethyl ester group ($-\text{COOC}_2\text{H}_5$, $m/z = 188$), and the benzyl group ($-\text{CH}_2\text{Ph}$, $m/z = 170$). The tropylium ion at $m/z = 91$ is a characteristic fragment for benzyl-containing compounds.

Reactivity and Applications

The chemical structure of **Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate** provides several avenues for further chemical transformations, making it a valuable synthetic intermediate.

Logical Relationship of Reactive Sites



[Click to download full resolution via product page](#)

A diagram showing the key reactive sites and potential transformations.

- The β -Keto Ester Moiety: This functionality is particularly reactive. The α -proton at the C4 position is acidic and can be readily removed by a base to form an enolate, which can then be alkylated or acylated. The ester can be hydrolyzed and the resulting β -keto acid can be decarboxylated. The ketone at the C3 position can be reduced to a hydroxyl group, often

with high stereoselectivity, which is a key step in the synthesis of certain biologically active molecules.[4] The β -keto ester can also participate in condensation reactions, such as the Knorr pyrrole synthesis.

- The N-Benzyl Group: The benzyl group serves as a protecting group for the piperidine nitrogen. It can be removed under various conditions, most commonly by catalytic hydrogenolysis, to yield the secondary amine. This free amine can then be further functionalized.

Applications in Medicinal Chemistry

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a precursor to a wide range of piperidine-based compounds with diverse pharmacological activities. Piperidine scaffolds are found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The ability to functionalize the piperidine ring at multiple positions makes this intermediate particularly valuable in the generation of compound libraries for drug discovery.

Conclusion

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a fundamentally important building block in organic synthesis, particularly for the construction of complex piperidine derivatives. Its synthesis via the Dieckmann cyclization is a robust and well-established method. The multiple reactive sites within the molecule allow for a wide range of chemical modifications, providing access to a diverse array of chemical structures with potential applications in medicinal chemistry and materials science. This guide has provided a summary of its key properties and synthetic methodologies to aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, CasNo.39514-19-7 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297405#physical-and-chemical-properties-of-ethyl-1-benzyl-3-oxopiperidine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com